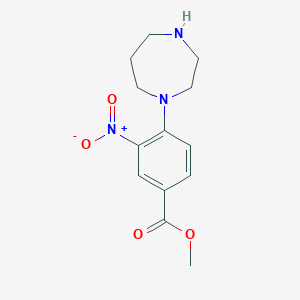
Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through an intramolecular reductive amination of the corresponding aminoketone.
Nitration of the Benzoate: The nitration of the benzoate can be achieved by treating methyl benzoate with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.
Coupling of the Diazepane and Nitrobenzoate: The final step involves the coupling of the diazepane ring with the nitrobenzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or alcohol derivatives.
Oxidation: The diazepane ring can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Amines or alcohols, base (e.g., sodium hydroxide), solvent (e.g., ethanol), reflux conditions.
Oxidation: Hydrogen peroxide, solvent (e.g., acetonitrile), room temperature.
Major Products Formed
Reduction: Methyl 4-(1,4-diazepan-1-yl)-3-aminobenzoate.
Substitution: Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzamide or Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzyl alcohol.
Oxidation: this compound N-oxide.
Applications De Recherche Scientifique
Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study the interactions of diazepane-containing compounds with biological targets such as enzymes and receptors.
Mécanisme D'action
The mechanism of action of Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The diazepane ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites on the target molecule. This binding can result in the modulation of the target’s activity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(1,4-diazepan-1-yl)-3-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzamide: Similar structure but with an amide group instead of an ester group.
Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzyl alcohol: Similar structure but with an alcohol group instead of an ester group.
Uniqueness
Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate is unique due to the presence of both a diazepane ring and a nitrobenzoate ester in its structure. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The nitro group can participate in various redox reactions, while the diazepane ring can interact with biological targets, making this compound versatile for research and industrial applications.
Propriétés
Numéro CAS |
870998-07-5 |
|---|---|
Formule moléculaire |
C13H17N3O4 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate |
InChI |
InChI=1S/C13H17N3O4/c1-20-13(17)10-3-4-11(12(9-10)16(18)19)15-7-2-5-14-6-8-15/h3-4,9,14H,2,5-8H2,1H3 |
Clé InChI |
JKAONKYWFIFSDF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)N2CCCNCC2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



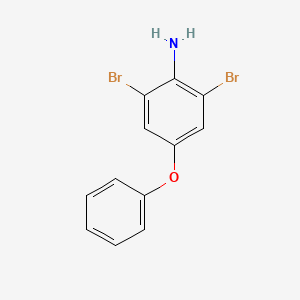

![2-[3-(Benzyloxy)-2,4-dimethoxyphenyl]ethan-1-amine](/img/structure/B13970384.png)

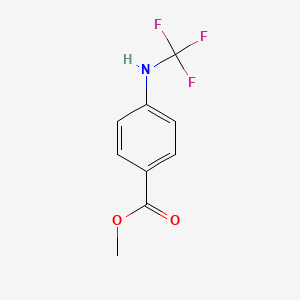
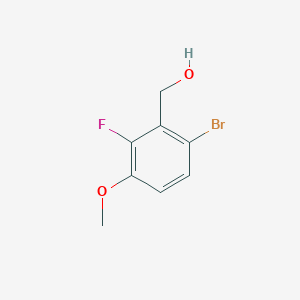
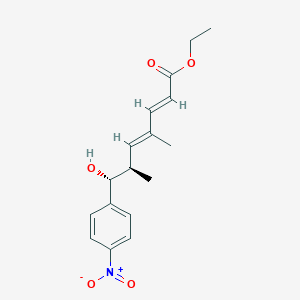
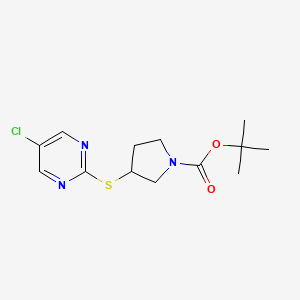

![N-(4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B13970425.png)
![2,4-Diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazine](/img/structure/B13970434.png)
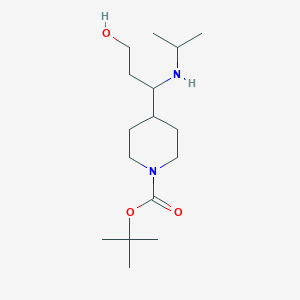
![2-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B13970437.png)
